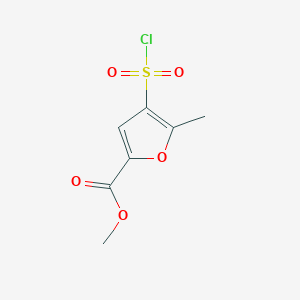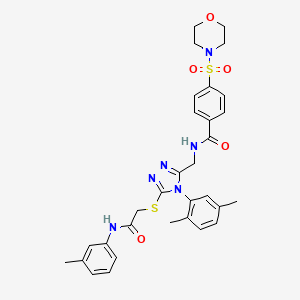![molecular formula C8H5F3N2O3S B2410969 Trifluorometanosulfonato de imidazo[1,2-a]piridin-2-ilo CAS No. 1021019-74-8](/img/structure/B2410969.png)
Trifluorometanosulfonato de imidazo[1,2-a]piridin-2-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is fused with a trifluoromethanesulfonate group. The compound is known for its significant applications in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c , a protein involved in cell signaling pathways related to cancer, and cholinesterase enzymes , which are important in the symptomatic treatment of Alzheimer’s disease.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors , forming a covalent bond with their target proteins, leading to irreversible inhibition. This mode of action is often used in the development of anticancer agents .
Biochemical Pathways
Given the reported targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may affect pathways related to cell signaling and neurotransmission .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate good inhibitory activities against their targets , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives can be involved in various biochemical reactions
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to be effective against multiple Candida species
Molecular Mechanism
It is known that some imidazo[1,2-a]pyridine derivatives can act as covalent anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate typically involves the reaction of imidazo[1,2-a]pyridine with trifluoromethanesulfonic anhydride. This reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is typically performed at low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have applications in medicinal chemistry and material science .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethanesulfonate group.
Imidazo[1,2-a]pyrazine: A similar heterocyclic compound with a pyrazine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with the nitrogen atoms in different positions.
Uniqueness: Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and electrophilicity. This makes it a valuable reagent in organic synthesis and a potent bioactive molecule in medicinal chemistry .
Propiedades
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONANKGCSEAPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410886.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)



![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)


